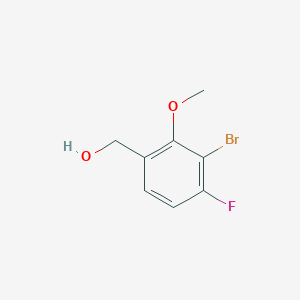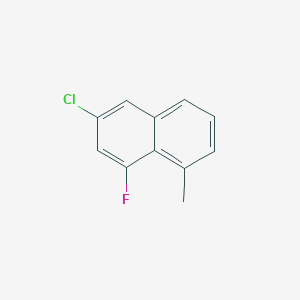
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid is a compound that features a piperazine ring substituted with a benzoic acid moiety and a cyano group. The presence of the piperazine ring, which is a common structural motif in many biologically active compounds, makes this compound of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane.
Industrial Production Methods
Industrial production of piperazine derivatives, including 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid, often involves catalytic processes. For example, the catalytic cyclodeamination of ethylenediamine (EDA) using superacid catalysts like ( \text{SO}_4^{2-} )/ZrO2 or zeolite-based catalytic systems can achieve high yields . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-(4N-BOCpiperazin-1-yl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(4N-BOCpiperazin-1-yl)-2-aminobenzoic acid.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, while the cyano and benzoic acid groups can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palbociclib: A cyclin-dependent kinase (CDK) inhibitor used in cancer therapy.
Ribociclib: Another CDK inhibitor with similar applications.
Trilaciclib: A CDK inhibitor used to protect bone marrow during chemotherapy.
Uniqueness
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the cyano and benzoic acid groups, along with the protected piperazine ring, allows for versatile chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H21N3O4 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-cyano-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)13-5-4-12(11-18)14(10-13)15(21)22/h4-5,10H,6-9H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
XCQFZTSHCDFCKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
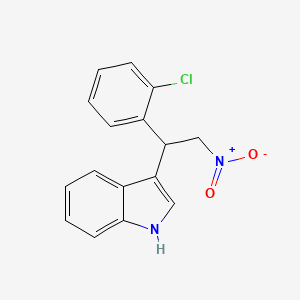
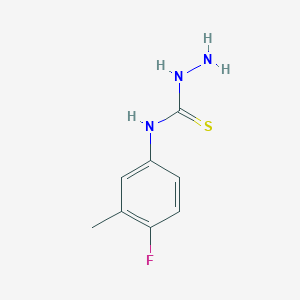
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)
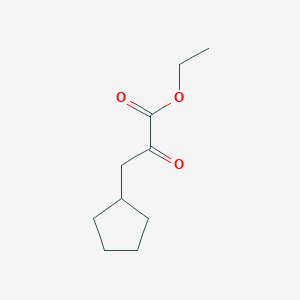

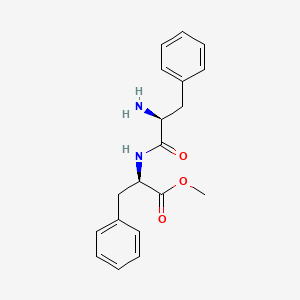
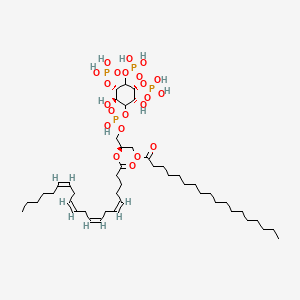
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)

